molecular formula C13H15N3O B15066935 5-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

5-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

Cat. No.: B15066935
M. Wt: 229.28 g/mol
InChI Key: CFCMNHUPCDUCDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. Its structure includes a hydroxyl group at position 3, a methyl group at position 5, and a phenyl substituent at position 2. This compound belongs to a broader class of pyrazolo-pyridine derivatives, which are of interest in medicinal chemistry and materials science due to their diverse bioactivity and structural versatility.

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

5-methyl-2-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C13H15N3O/c1-9-7-11-12(14-8-9)15-16(13(11)17)10-5-3-2-4-6-10/h2-6,9,14-15H,7-8H2,1H3

InChI Key

CFCMNHUPCDUCDY-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(NC1)NN(C2=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde with suitable reagents under specific conditions. For instance, an iodine-mediated electrophilic cyclization can be employed to form the pyrazolopyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol, highlighting differences in substituents, synthetic routes, and applications:

Compound Name Substituents Synthesis Method Key Applications/Findings Reference ID
This compound (Target Compound) 5-Me, 2-Ph, 3-OH Not explicitly described in evidence Limited data in provided sources; presumed intermediate or bioactive scaffold
4-Aryl-3-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile 3-Me, 6-oxo, 5-CN, 4-aryl One-pot three-component reaction in ionic liquid [bmim][BF₄] Synthetic intermediate; optimized for high yields under mild conditions
4-(4-Hydroxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile 4-(4-HOPh), 3-Me, 5-CN Ultrasonic-assisted multicomponent reaction Corrosion inhibitor for mild steel in acidic media; demonstrated via electrochemical studies
2-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol 2-Isopropyl, 3-OH Not specified Marketed as a pharmaceutical intermediate (CAS 1708079-31-5)

Structural and Functional Differences

  • Carbonitrile derivatives (e.g., 5-CN in ) exhibit increased electrophilicity, making them reactive intermediates for further functionalization .
  • Synthetic Routes: Ionic liquid-mediated synthesis () offers eco-friendly advantages, while ultrasonic methods () accelerate reaction kinetics . The target compound’s synthesis remains unspecified, but analogous routes (e.g., cyclization of 5-aminopyrazoles with carbonyl compounds) might apply .
  • Applications :

    • Corrosion inhibition () is unique to the hydroxyphenyl-carbonitrile derivative, linked to its adsorption on metal surfaces via polar groups .
    • Pharmaceutical intermediates () highlight the role of substituents in tuning bioactivity or pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.